molecular formula C16H16N2O2S B2495795 N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 899964-25-1

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Katalognummer: B2495795
CAS-Nummer: 899964-25-1
Molekulargewicht: 300.38
InChI-Schlüssel: DBUNKRMOHNKKOD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a tetrahydroquinoline derivative featuring a thiophene-2-carbonyl moiety and an acetamide group.

Eigenschaften

IUPAC Name

N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-11(19)17-13-6-7-14-12(10-13)4-2-8-18(14)16(20)15-5-3-9-21-15/h3,5-7,9-10H,2,4,8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUNKRMOHNKKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide typically involves multi-step organic reactions. One common method involves the condensation of thiophene-2-carboxylic acid with 1,2,3,4-tetrahydroquinoline under acidic conditions to form the intermediate product. This intermediate is then reacted with acetic anhydride to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Catalysts and solvents are chosen to maximize efficiency and minimize waste .

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring plays a crucial role in this interaction due to its electron-rich nature, which facilitates binding to the enzyme .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Structure Analogues

2-(3-Methylphenyl)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (G502-0240)
  • Key Features :
    • Substituent: 3-Methylphenyl group on the acetamide.
    • Molecular Weight: 390.5 g/mol.
    • logP: 4.76; Polar Surface Area: 39.45 Ų.
  • However, the steric bulk may reduce solubility (logSw = -4.43) .
2-(4-Chlorophenoxy)-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide (G502-0194)
  • Key Features: Substituent: 4-Chlorophenoxy group. Molecular Weight: 426.92 g/mol. logP: 4.81; Polar Surface Area: 46.95 Ų.
  • Comparison: The chlorophenoxy group increases molecular weight and polarity (higher polar surface area) compared to G502-0240. Despite similar logP, the electron-withdrawing Cl atom may influence electronic interactions in biological targets .

Table 1: Physicochemical Comparison of Core Analogues

Compound ID Molecular Formula Molecular Weight logP Polar Surface Area (Ų)
G502-0240 C23H22N2O2S 390.5 4.76 39.45
G502-0194 C22H19ClN2O3S 426.92 4.81 46.95

Tetrahydroquinoline Derivatives with Varied Substituents

N-(1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 68)
  • Key Features :
    • Piperidinyl substituent; Carboximidamide group.
    • Synthesized via HCl-mediated salt formation (72.6% yield).
  • The carboximidamide moiety may engage in hydrogen bonding, differing from the acetamide group in the target compound .
(±)-N-(1-(1-Methylpyrrolidin-3-yl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-carboximidamide (Compound 71)
  • Key Features :
    • Pyrrolidinyl substituent; Carboximidamide group.
    • Lower yield (65.6%) compared to piperidinyl analogues.
  • Comparison :
    The smaller pyrrolidinyl ring may reduce steric hindrance compared to piperidinyl derivatives, possibly improving target binding. However, the carboximidamide group’s basicity could alter pharmacokinetics .

Heterocyclic Analogues with Divergent Cores

N-Benzyl Tetrahydroisoquinoline Derivatives (Compounds 20–24)
  • Key Features: Tetrahydroisoquinoline core with benzyl and methoxy groups. Synthesized via DMF-mediated coupling (yields 24–82%).
  • Comparison: The isoquinoline core, unlike tetrahydroquinoline, may confer distinct conformational flexibility and receptor selectivity (e.g., orexin receptor antagonism) .
2-(4-Oxopyrrolo[1,2-d][1,2,4]triazin-3(4H)-yl)-N-(1-(4-arylphenyl)ethyl)acetamides (20a-l)
  • Key Features: Pyrrolotriazinone moiety; High HPLC purity (99.4%).
  • Comparison: The fused triazinone ring introduces rigidity and hydrogen-bonding sites, contrasting with the thiophene-carbonyl group in the target compound. Such structural differences likely influence GPR139 agonist activity .

Biologische Aktivität

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide features a tetrahydroquinoline backbone with a thiophene carbonyl substituent. This structural configuration is significant for its biological interactions. The compound can be represented as follows:

C14H14N2OS\text{C}_{14}\text{H}_{14}\text{N}_2\text{OS}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cancer progression and neurodegenerative diseases. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in the pathophysiology of melanoma and other cancers .
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties by modulating nitric oxide production in macrophages and microglial cells .

Anticancer Activity

Research indicates that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:

  • Cell Viability Assays : Compounds similar to N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide have shown IC50 values ranging from 6.7 µM to 72.9 µM against various cancer cell lines . This suggests that the compound could be a potent agent in cancer therapy.
  • Mechanistic Studies : Studies have revealed that these compounds induce apoptosis in cancer cells through mitochondrial pathways and caspase activation .

Neuroprotective Effects

The inhibition of nNOS by this compound may also confer neuroprotective effects. Nitric oxide is implicated in neurodegenerative processes; thus, targeting its synthesis could help mitigate conditions like Alzheimer's disease.

Case Studies

Several studies have highlighted the efficacy of related compounds in clinical settings:

  • Study on Melanoma : A study demonstrated that thiophene derivatives effectively reduced tumor growth in murine models by inhibiting nNOS activity .
  • Inflammation Models : In vitro experiments showed that tetrahydroquinoline derivatives significantly reduced inflammatory markers in activated microglial cells, suggesting their potential use in treating neuroinflammatory diseases .

Data Summary

Activity Type IC50 Values (µM) Target Effect
Anticancer (various lines)6.7 - 72.9Cancer cell linesInduces apoptosis
Anti-inflammatoryNot specifiedMacrophagesReduces NO production
NeuroprotectiveNot specifiedNeuronal nitric oxide synthaseMitigates neurodegeneration

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.